molecular formula C10H14CuO4 B8073804 Acetylacetone Copper(II) Salt

Acetylacetone Copper(II) Salt

Cat. No.: B8073804
M. Wt: 261.76 g/mol
InChI Key: QYJPSWYYEKYVEJ-SYWGCQIGSA-L
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Description

Acetylacetone Copper(II) Salt, also known as Copper(II) acetylacetonate, is a coordination compound with the chemical formula Cu(C5H7O2)2. It is a bright blue solid that is insoluble in water. This compound is widely used in various fields due to its unique properties, including its role as a catalyst in organic synthesis and its application in the preparation of nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acetylacetone Copper(II) Salt typically involves the reaction of copper(II) sulfate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is isolated as a blue solid. The general reaction can be represented as follows :

[ \text{CuSO}_4 + 2 \text{C}_5\text{H}_8\text{O}_2 + 2 \text{NaOH} \rightarrow \text{Cu(C}_5\text{H}_7\text{O}_2)_2 + \text{Na}_2\text{SO}_4 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Acetylacetone Copper(II) Salt undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Reduction: It can be reduced to copper(I) acetylacetonate under certain conditions.

    Substitution: It can participate in ligand exchange reactions with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions may produce copper(I) complexes .

Mechanism of Action

The mechanism of action of Acetylacetone Copper(II) Salt involves its ability to form stable complexes with various ligands. The copper center in the complex can undergo redox reactions, making it an effective catalyst in organic synthesis. The coordination of the acetylacetonate ligands to the copper ion stabilizes the complex and enhances its reactivity .

Comparison with Similar Compounds

  • Nickel(II) acetylacetonate
  • Iron(III) acetylacetonate
  • Cobalt(II) acetylacetonate

Comparison: Acetylacetone Copper(II) Salt is unique due to its high stability and reactivity as a catalyst. Compared to other metal acetylacetonates, it is more effective in certain catalytic reactions, such as the aziridination of alkenes and the epoxidation of alkenes . Its bright blue color and flexibility in forming complexes also distinguish it from other similar compounds .

Properties

IUPAC Name

copper;(E)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPSWYYEKYVEJ-SYWGCQIGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CuO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline]
Record name Cupric acetylacetonate
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Boiling Point

Sublimes
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54
Record name CUPRIC ACETYLACETONATE
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Solubility

Slightly soluble in water; soluble in chloroform
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54
Record name CUPRIC ACETYLACETONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Blue powder

CAS No.

13395-16-9
Record name Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Record name Copper(II) 4-oxopent-2-en-2-olate
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Record name CUPRIC ACETYLACETONATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

284 C degrees (decomposes)
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54
Record name CUPRIC ACETYLACETONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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